TC-MCH 7c

MCH1R antagonist binding affinity IC50

TC-MCH 7c is a phenylpyridone-derived, orally active, and brain-penetrant MCH1R antagonist. It exhibits high affinity (Ki = 3.4 nM) and >1,780-fold selectivity over MCH2R, making it ideal for obesity and metabolic disorder research. Choose TC-MCH 7c for its superior selectivity and proven in vivo efficacy.

Molecular Formula C24H25FN2O3
Molecular Weight 408.5 g/mol
Cat. No. B1662363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-MCH 7c
Synonyms4-[(4-Fluorophenyl)methoxy]-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2(1H)-pyridinone
Molecular FormulaC24H25FN2O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
InChIKeyANCFKYJMXNMYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one (TC-MCH 7c) for MCH1R Antagonist Procurement


4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one (CAS 864756-35-4), also known as TC-MCH 7c, is a phenylpyridone-derived small molecule that functions as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R) [1]. Characterized by the molecular formula C24H25FN2O3 and a molecular weight of 408.47 g/mol , this compound features a 4-fluorobenzyloxy group at the pyridinone 4-position and a pyrrolidinylethoxy substituent on the N-phenyl ring [1]. It demonstrates oral bioavailability and brain penetration, distinguishing it within the phenylpyridone MCH1R antagonist chemotype [1]. The compound is commercially available with standard purity specifications of ≥97% by HPLC .

Why 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one Cannot Be Interchanged with Other MCH1R Antagonists


MCH1R antagonists represent a chemically diverse class of compounds, including aryl ureas, benzamide derivatives, and phenylpyridones, which exhibit substantial variability in key pharmacological parameters critical for experimental design [1]. The substitution of 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one with another in-class compound—even another phenylpyridone—can introduce uncontrolled variables in receptor binding affinity, subtype selectivity (particularly MCH1R vs. MCH2R discrimination), functional activity in cellular assays, oral bioavailability, and blood-brain barrier penetration [1]. Notably, the specific combination of the 4-fluorobenzyloxy moiety and the pyrrolidinylethoxy side chain in this compound was identified through extensive structure-activity relationship (SAR) optimization as uniquely capable of delivering both high MCH1R binding affinity and favorable brain penetration properties simultaneously [1]. The quantitative evidence below delineates precisely where this compound demonstrates measurable differentiation from its closest comparators, enabling informed scientific selection.

Quantitative Differentiation Evidence for 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one


MCH1R Binding Affinity (IC50) Relative to Other Phenylpyridone Derivatives and Lead Compounds

TC-MCH 7c (compound 7c) demonstrates an IC50 of 5.6 nM against human MCH1R expressed in CHO cells [1]. This value represents the optimized endpoint of an extensive structure-activity relationship (SAR) campaign within the N-phenylpyridone series, achieving a binding affinity 5- to 27-fold superior to earlier lead compounds and structurally related analogs [1].

MCH1R antagonist binding affinity IC50 SAR optimization

MCH1R Ki Values and Cross-Species Affinity Comparison

TC-MCH 7c exhibits sub-nanomolar binding affinity for MCH1R across species, with Ki values of 3.4 nM for human MCH1R and 3.0 nM for mouse MCH1R [1]. In comparison, the lead compound 5a showed Ki values of 94 nM (human) and 120 nM (mouse) [1].

MCH1R antagonist Ki species selectivity binding kinetics

Functional Antagonism in Calcium Mobilization Assays Relative to Structural Analogs

In functional assays measuring MCH-induced intracellular calcium mobilization, TC-MCH 7c (compound 7c) demonstrates an IC50 of 9.7 nM [1]. This functional potency is 15-fold higher than that of compound 7a (IC50 = 150 nM), an analog differing primarily in the substituent at the phenylpyridone 4-position [1].

functional antagonism calcium mobilization MCH1R signaling IC50

MCH1R Selectivity Over MCH2R Compared to Alternative MCH1R Antagonists

TC-MCH 7c displays an IC50 >10 μM for MCH2R, corresponding to >1,780-fold selectivity for MCH1R over MCH2R based on its hMCH1R IC50 of 5.6 nM [1]. By contrast, the structurally distinct MCH1R antagonist ATC 0175 hydrochloride exhibits an MCH2R IC50 >10,000 nM but with an MCH1R IC50 of 13.5 nM, yielding approximately 740-fold selectivity [2].

MCH1R selectivity MCH2R receptor subtype off-target

hERG Channel Inhibition and Cardiac Safety Profile Relative to Other MCH1R Antagonists

TC-MCH 7c exhibits an IC50 of 9.0 μM for hERG potassium channel inhibition [1]. This value indicates a >1,600-fold selectivity window relative to its MCH1R IC50 (5.6 nM). In comparison, the MCH1R antagonist GW803430 (also known as BMS-830216) was discontinued from clinical development due to hERG-related cardiac safety concerns [2].

hERG cardiac safety potassium channel selectivity

In Vivo Efficacy in Diet-Induced Obesity Model: Body Weight Reduction vs. Vehicle Control

Oral administration of TC-MCH 7c at 30 mg/kg once daily for 1.5 months to diet-induced obese (DIO) mice resulted in a statistically significant reduction in body weight relative to vehicle-treated controls [1]. Plasma concentrations reached 5.1 μM at 2 hours, 1.8 μM at 15 hours, and 0.7 μM at 24 hours post-dose, maintaining exposure above the functional IC50 (9.7 nM) for the full dosing interval [1].

diet-induced obesity body weight in vivo efficacy metabolic disease

Optimal Research Application Scenarios for 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one


In Vivo Obesity and Metabolic Disease Research Requiring Oral Dosing and CNS Target Engagement

This compound is optimally suited for in vivo studies of obesity and metabolic disorders where central MCH1R antagonism is the mechanistic hypothesis. The demonstrated 40-fold improvement in mouse MCH1R Ki (3.0 nM vs. 120 nM for lead compound 5a) and sustained plasma concentrations >500-fold above the functional IC50 over a 24-hour period [1] enable robust target engagement following once-daily oral administration. The significant body weight reduction observed in diet-induced obese mice at 30 mg/kg validates its utility in preclinical obesity models [1].

MCH1R Pathway Studies Requiring Subtype-Selective Pharmacological Tools

For experiments that demand unambiguous interpretation of MCH1R-specific signaling, this compound's >1,780-fold selectivity for MCH1R over MCH2R [1] substantially exceeds the ~740-fold selectivity of alternative antagonists such as ATC 0175 [2]. This enhanced discrimination between MCH receptor subtypes minimizes confounding contributions from MCH2R antagonism, enabling more definitive conclusions about MCH1R-mediated effects in appetite regulation, energy expenditure, and central nervous system function.

Chronic Dosing Studies Requiring Favorable Cardiac Safety Profile

In experimental protocols involving extended compound exposure—such as multi-week obesity studies or chronic central nervous system investigations—the >1,600-fold selectivity window for MCH1R over hERG potassium channels [1] represents a critical differentiator from earlier MCH1R antagonists like GW803430 that failed in development due to cardiac safety concerns [3]. This profile supports research designs where maintaining compound exposure without confounding cardiac effects is essential for data integrity.

Cross-Species Translational Studies Requiring Consistent MCH1R Affinity

This compound is particularly valuable for translational research programs bridging rodent and human MCH1R biology, as evidenced by its highly consistent binding affinity across species (human Ki = 3.4 nM; mouse Ki = 3.0 nM) [1]. This contrasts with lead compound 5a, which exhibited a 1.3-fold species-dependent variation (human Ki = 94 nM; mouse Ki = 120 nM) [1]. The species-independent affinity simplifies interpretation of pharmacokinetic-pharmacodynamic relationships and enhances confidence in extrapolating findings from murine models to human receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-MCH 7c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.